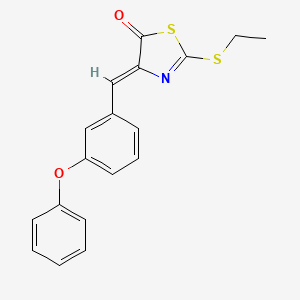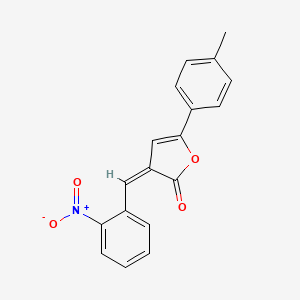![molecular formula C14H24N2 B5211175 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the diazepane family. It is an important molecule in the field of medicinal chemistry due to its potential use in the development of new drugs. The compound has been studied extensively for its various properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Aplicaciones Científicas De Investigación
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane has been extensively studied for its potential use in the development of new drugs. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane is not fully understood. However, it is believed that the compound works by binding to specific receptors in the brain, which then leads to a decrease in the activity of certain neurotransmitters. This, in turn, leads to a decrease in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions. The compound has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy and other seizure disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane in lab experiments is its potential use in the development of new drugs. The compound has been shown to have a wide range of pharmacological activities, which make it a potential candidate for the treatment of various diseases. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane. One of the main directions is the development of new drugs based on the compound's pharmacological activities. Another direction is the study of the compound's mechanism of action, which could lead to a better understanding of its potential use in the treatment of various neurological disorders. Additionally, the synthesis method of the compound could be improved to make it easier to produce in large quantities.
Métodos De Síntesis
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 1,5-cyclooctadiene with 4-methyl-1,4-diazepane in the presence of a catalyst. The resulting product is then purified through various methods, including chromatography and recrystallization.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-15-5-2-6-16(8-7-15)11-14-10-12-3-4-13(14)9-12/h3-4,12-14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGPSWDAZWMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)
![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211180.png)

